Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only
Introduction
Tnik&map4K4-IN-1 is a potent dual inhibitor of Traf2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] These kinases are key regulators in distinct but interconnected signaling pathways implicated in a variety of cellular processes, including cell proliferation, inflammation, and cytoskeletal organization. TNIK is a crucial component of the Wnt signaling pathway, while MAP4K4 is involved in the JNK, p38, and ERK signaling cascades.[1] The dual inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 presents a valuable tool for investigating the combined roles of these pathways in various disease models, including cancer and fibrosis.[1]
These application notes provide a comprehensive guide for the in vivo administration of Tnik&map4K4-IN-1 to support preclinical research. The protocols outlined below are based on available data for the compound and established methodologies for similar small molecule inhibitors. Researchers are advised to optimize these protocols for their specific animal models and experimental objectives.
Data Presentation
Table 1: Tnik&map4K4-IN-1 Inhibitor Profile
| Parameter | Value | Reference |
| Target(s) | TNIK, MAP4K4/HGK |
| IC₅₀ (TNIK) | 1.29 nM |
| IC₅₀ (MAP4K4/HGK) | <10 nM |
| Molecular Formula | C₂₅H₂₃FN₄O₃ |
| Molecular Weight | 446.47 g/mol |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by TNIK and MAP4K4.
graph TNIK_Signaling_Pathway {
layout=dot;
rankdir=TB;
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LRP5_6 [label="LRP5/6 Co-receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dvl [label="Dishevelled (Dvl)", fillcolor="#FBBC05"];
Axin_APC_GSK3b [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
beta_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"];
TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05"];
Tnik [label="TNIK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Target_Genes [label="Wnt Target Genes\n(e.g., c-Myc, Cyclin D1)", shape=note, fillcolor="#F1F3F4"];
// Edges
Wnt -> Frizzled;
Frizzled -> Dvl;
LRP5_6 -> Dvl;
Dvl -> Axin_APC_GSK3b [label="Inhibition", style=dashed, arrowhead=tee];
Axin_APC_GSK3b -> beta_catenin [label="Phosphorylation &\nDegradation", style=dashed, arrowhead=tee];
beta_catenin -> TCF_LEF [label="Nuclear translocation\nand binding"];
TCF_LEF -> Tnik;
Tnik -> TCF_LEF [label="Phosphorylation"];
TCF_LEF -> Target_Genes [label="Transcription"];
// Inhibitor
Tnik_map4K4_IN_1 [label="Tnik&map4K4-IN-1", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
Tnik_map4K4_IN_1 -> Tnik [arrowhead=tee, color="#EA4335", style=bold];
}
Caption: TNIK Signaling Pathway in Wnt Activation.
graph MAP4K4_Signaling_Pathway {
layout=dot;
rankdir=TB;
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Stress_Stimuli [label="Stress Stimuli\n(e.g., Cytokines, UV)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAP4K4 [label="MAP4K4 (HGK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MAP3Ks [label="MAP3Ks\n(e.g., MEKK1, TAK1)", fillcolor="#FBBC05"];
MKK4_7 [label="MKK4/7", fillcolor="#FBBC05"];
MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"];
MEK1_2 [label="MEK1/2", fillcolor="#FBBC05"];
JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"];
p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"];
ERK1_2 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
Transcription_Factors [label="Transcription Factors\n(e.g., c-Jun, ATF2)", shape=note, fillcolor="#F1F3F4"];
Cellular_Responses [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=note, fillcolor="#F1F3F4"];
// Edges
Stress_Stimuli -> MAP4K4;
MAP4K4 -> MAP3Ks;
MAP3Ks -> MKK4_7;
MAP3Ks -> MKK3_6;
MAP3Ks -> MEK1_2;
MKK4_7 -> JNK;
MKK3_6 -> p38;
MEK1_2 -> ERK1_2;
JNK -> Transcription_Factors;
p38 -> Transcription_Factors;
ERK1_2 -> Transcription_Factors;
Transcription_Factors -> Cellular_Responses;
// Inhibitor
Tnik_map4K4_IN_1 [label="Tnik&map4K4-IN-1", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
Tnik_map4K4_IN_1 -> MAP4K4 [arrowhead=tee, color="#EA4335", style=bold];
}
Caption: MAP4K4 Signaling Pathways.
Experimental Protocols
Drug Formulation and Preparation
Materials:
-
Tnik&map4K4-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
In Vivo Administration
The following are generalized protocols for oral and intraperitoneal administration in mice. The optimal route, dosage, and treatment schedule should be determined empirically for each specific animal model and study design.
graph Experimental_Workflow {
layout=dot;
rankdir=TB;
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Start [label="Start: Acclimatization of Animals", shape=ellipse, fillcolor="#F1F3F4"];
Grouping [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05"];
Vehicle_Group [label="Vehicle Control Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment_Group [label="Tnik&map4K4-IN-1 Group(s)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Administration [label="Drug Administration\n(e.g., Oral Gavage, IP Injection)", fillcolor="#FBBC05"];
Monitoring [label="Monitoring\n(Tumor size, Body weight, etc.)", shape=diamond, fillcolor="#F1F3F4"];
Endpoint [label="Endpoint Determination", shape=diamond, fillcolor="#F1F3F4"];
Data_Collection [label="Data and Sample Collection\n(Blood, Tissues)", fillcolor="#FBBC05"];
Analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Start -> Grouping;
Grouping -> Vehicle_Group;
Grouping -> Treatment_Group;
Vehicle_Group -> Administration;
Treatment_Group -> Administration;
Administration -> Monitoring;
Monitoring -> Endpoint;
Endpoint -> Data_Collection;
Data_Collection -> Analysis;
Analysis -> Conclusion;
}
Caption: General Experimental Workflow for in vivo Studies.
1. Oral Administration (Gavage)
-
Animal Model: Mouse (e.g., C57BL/6, BALB/c, Nude)
-
Suggested Starting Dose: 10-50 mg/kg body weight. This range is based on doses used for other kinase inhibitors in preclinical models.
-
Frequency: Once or twice daily.
-
Procedure:
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Accurately weigh each animal to determine the correct volume of the working solution to administer.
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Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).
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Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the Tnik&map4K4-IN-1 working solution or the vehicle control.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
2. Intraperitoneal (IP) Injection
Efficacy and Toxicity Assessment
Efficacy Assessment:
The methods for assessing the efficacy of Tnik&map4K4-IN-1 will depend on the disease model being studied.
-
Oncology Models:
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Monitor tumor volume using calipers for subcutaneous xenograft models.
-
Use bioluminescence or fluorescence imaging for orthotopic or metastatic models.
-
Assess changes in tumor biomarkers through immunohistochemistry (IHC) or western blotting of tumor lysates.
-
Fibrosis Models:
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Histological analysis of tissue sections (e.g., Masson's trichrome staining) to quantify collagen deposition.
-
Measure levels of fibrotic markers (e.g., α-SMA, collagen I) in tissue homogenates via qPCR or western blotting.
Toxicity Assessment:
Regularly monitor the health of the animals throughout the study.
-
Clinical Observations: Daily checks for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
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Body Weight: Measure body weight at least twice a week as an indicator of general health.
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Complete Blood Count (CBC) and Serum Chemistry: At the end of the study, collect blood samples to analyze for signs of toxicity, such as changes in liver enzymes (ALT, AST) or kidney function markers (BUN, creatinine).
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) at necropsy for histological examination to identify any potential organ damage.
Disclaimer
The protocols and information provided in these application notes are intended for guidance purposes only and are for research use. The specific experimental conditions, including animal model, dosage, administration route, and treatment schedule, must be optimized by the end-user for their particular research needs. It is the researcher's responsibility to ensure that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References